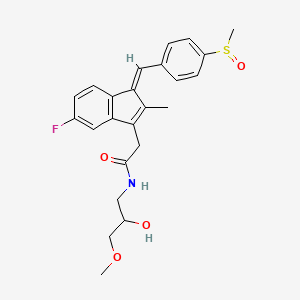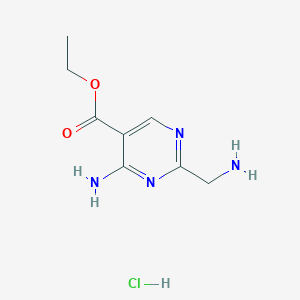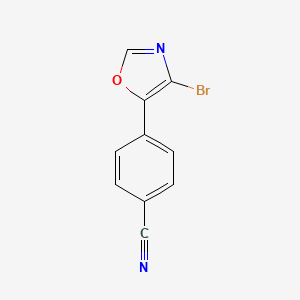![molecular formula C16H24O4 B12634502 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one CAS No. 918814-70-7](/img/structure/B12634502.png)
1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with hydroxy groups and a butanone moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of a phenol derivative with a suitable alkyl halide, followed by oxidation and further functional group modifications . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification methods, such as chromatography, ensures the final product meets the required standards for various applications .
化学反応の分析
Types of Reactions
1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .
科学的研究の応用
1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one involves its interaction with specific molecular targets. The hydroxy groups and the butanone moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,4-Dihydroxy-3,6-dimethylbenzoate: Shares similar hydroxy and alkyl substituents but differs in the overall structure and functional groups.
2,4-Dihydroxy-3-[(1E)-3-methylbut-1-en-1-yl]benzoyl: Another compound with similar hydroxy and alkyl groups but with different connectivity and additional functional groups.
Uniqueness
1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one stands out due to its specific combination of hydroxy groups, butanone moiety, and the unique arrangement of substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
918814-70-7 |
|---|---|
分子式 |
C16H24O4 |
分子量 |
280.36 g/mol |
IUPAC名 |
1-[2,6-dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C16H24O4/c1-10(2)5-6-20-12-8-14(18)16(15(19)9-12)13(17)7-11(3)4/h8-11,18-19H,5-7H2,1-4H3 |
InChIキー |
IVFYGQOZCOAJIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1=CC(=C(C(=C1)O)C(=O)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)

![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634434.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)

![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)






